molecular formula C8H10N4S B13530220 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13530220
M. Wt: 194.26 g/mol
InChI Key: KLANCWLVKTYMMC-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.

    Amine Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole and thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its derivatives are also explored for their potential use in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell division can result in anticancer activity, while its binding to microbial enzymes can lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself and its various substituted derivatives share structural similarities with 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine.

    Thiophene Derivatives: Compounds like thiophene-2-amine and its substituted derivatives also exhibit similar chemical properties.

Uniqueness

What sets this compound apart is the combination of the triazole and thiophene rings, which imparts unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and provides a versatile scaffold for the development of new compounds with enhanced activity and specificity.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

3-(2,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C8H10N4S/c1-5-10-8(12(2)11-5)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3

InChI Key

KLANCWLVKTYMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=C(SC=C2)N)C

Origin of Product

United States

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